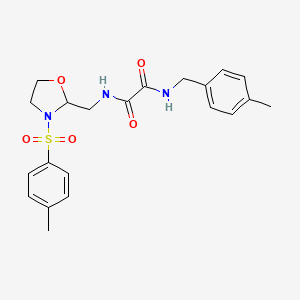

N1-(4-methylbenzyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(4-methylbenzyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C21H25N3O5S and its molecular weight is 431.51. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacological Properties and Interaction Domains

The pharmacological properties of novel compounds such as YM-244769 have been explored for their potential in neuroprotection and inhibition of the Na+/Ca2+ exchange, which is crucial in the context of hypoxia/reoxygenation-induced neuronal cell damage. YM-244769 has been shown to preferentially inhibit NCX3, suggesting its utility in neuroprotective strategies (Iwamoto & Kita, 2006).

Anticancer and Antimicrobial Activities

Research into Schiff bases and their derivatives, including those containing the 1,3,4-thiadiazole core, has demonstrated significant potential in anticancer and antimicrobial activities. These compounds have shown effectiveness in cytotoxic evaluations against human cancer cell lines and microbes, highlighting their potential as therapeutic agents (Gür et al., 2020).

Synthesis and Chemical Reactions

The synthesis and chemical reactions of compounds with complex structures, including the use of boron tribromide for the removal of substituents from uracil derivatives, underscore the importance of chemical synthesis techniques in drug development and material science (Kundu, Hertzberg, & Hannon, 1980). These methodologies are crucial for the creation and modification of compounds for specific scientific and therapeutic applications.

Metal-Induced Tautomerization

The study of metal-induced tautomerization in oxazole and thiazole molecules to heterocyclic carbenes opens avenues for the development of new catalytic processes and materials. Such transformations are key in the synthesis of complex molecules and materials with specific properties (Ruiz & Perandones, 2009).

Properties

IUPAC Name |

N'-[(4-methylphenyl)methyl]-N-[[3-(4-methylphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O5S/c1-15-3-7-17(8-4-15)13-22-20(25)21(26)23-14-19-24(11-12-29-19)30(27,28)18-9-5-16(2)6-10-18/h3-10,19H,11-14H2,1-2H3,(H,22,25)(H,23,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSVWMDQTFPAFQT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)C(=O)NCC2N(CCO2)S(=O)(=O)C3=CC=C(C=C3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorophenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2410488.png)

![7-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-4-methyl-2-(methylsulfanyl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2410494.png)

![6-ethyl-3-{[4-phenyl-3,6-dihydro-1(2H)-pyridinyl]carbonyl}isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2410498.png)

![2-[5-(4-Fluorophenyl)furan-2-yl]-6-methylquinoline-4-carboxylic acid](/img/structure/B2410500.png)

![2-[(1-benzylazetidin-3-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2410501.png)

![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2410503.png)

![N-butyl-3-[(4-chlorophenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2410506.png)

![3-benzyl-8-methoxy-1-(3-methoxybenzyl)-5-methyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione](/img/structure/B2410507.png)